molecular formula C7H3ClF2O4S B170162 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid CAS No. 142576-91-8

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

Cat. No. B170162
M. Wt: 256.61 g/mol
InChI Key: QOVXKOPZKHCCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605163B2

Procedure details

95 mmol of 2,6-difluorobenzoic acid in 19 ml of chlorosulfonic acid was stirred for 2 h at 150°. The mixture was poured into 200 ml of ice and stirred for 20 min. The resulting slurry was filtered, washed with water and dried (20° overnight in the dessicator) to yield the title compound as a colorless solid. MS (m/e): 279.4 (MNa+, 81%)
Quantity
95 mmol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Cl:12][S:13]([C:8]1[C:7]([F:11])=[C:3]([C:2]([F:1])=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
95 mmol
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)F
Name
Quantity
19 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (20° overnight in the dessicator)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClS(=O)(=O)C=1C(=C(C(=O)O)C(=CC1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.